MK-3903

Beschreibung

BenchChem offers high-quality MK-3903 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-3903 including the price, delivery time, and more detailed information at info@benchchem.com.

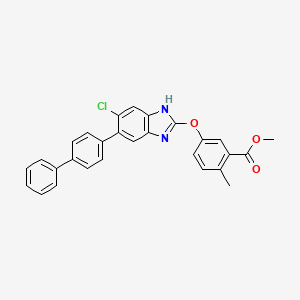

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H21ClN2O3 |

|---|---|

Molekulargewicht |

468.9 g/mol |

IUPAC-Name |

methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate |

InChI |

InChI=1S/C28H21ClN2O3/c1-17-8-13-21(14-22(17)27(32)33-2)34-28-30-25-15-23(24(29)16-26(25)31-28)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,30,31) |

InChI-Schlüssel |

CDDOIHTUVAWAOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)OC |

Herkunft des Produkts |

United States |

MK-3903: A Comprehensive Technical Guide on the Mechanism of Action and Pharmacological Profiling

As a Senior Application Scientist navigating the complex landscape of metabolic drug discovery, I often encounter the challenge of targeting fundamental energetic pathways without triggering off-target toxicity. AMP-activated protein kinase (AMPK) is the undisputed master regulator of cellular energy homeostasis. However, early attempts to drug this pathway relied on AMP mimetics (like AICAR) or indirect activators (like metformin), which suffer from poor selectivity and complex pleiotropic effects.

The development of MK-3903 , a benzimidazole-based direct allosteric activator, represents a paradigm shift in AMPK pharmacology. This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of MK-3903, its quantitative pharmacological profile, and the rigorous, self-validating experimental workflows required to evaluate its target engagement.

Molecular Mechanism of Action (MoA)

MK-3903 (5-((5-([1,1′-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid) is a potent, selective, and direct activator of AMPK[1]. Unlike prodrugs that must be converted into nucleotide analogs to function, MK-3903 binds directly to the allosteric drug and metabolite (ADaM) site located at the interface of the kinase domain (α-subunit) and the carbohydrate-binding module (β-subunit).

Downstream Metabolic Rewiring

Upon allosteric binding, MK-3903 induces a conformational change that not only activates the kinase but also protects it from dephosphorylation by upstream phosphatases. This initiates a highly specific downstream signaling cascade:

-

Inhibition of Lipid Synthesis : Activated AMPK directly phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC1 and ACC2), the rate-limiting enzymes in fatty acid synthesis[1].

-

Substrate Depletion : The inhibition of ACC leads to a rapid decline in intracellular Malonyl-CoA levels. Because Malonyl-CoA is the primary substrate for De Novo Lipogenesis (DNL), lipid synthesis is effectively throttled[1].

-

Derepression of Fatty Acid Oxidation (FAO) : Malonyl-CoA is also a potent endogenous inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). The drop in Malonyl-CoA relieves this inhibition, allowing fatty acids to enter the mitochondria for β-oxidation[1].

-

Cardioprotective Mitochondrial Biogenesis : Beyond the liver, MK-3903 has demonstrated profound efficacy in attenuating myocardial ischemia/reperfusion (I/R) injury. This is mediated through the AMPK-PGC-1α signaling axis, which drives mitochondrial biogenesis and stabilizes mitochondrial dynamics under oxidative stress[2].

Figure 1: MK-3903 Mechanism of Action: Allosteric AMPK activation and downstream metabolic rewiring.

Quantitative Pharmacological Profile

To rationally design experiments, researchers must understand the pharmacokinetic and pharmacodynamic boundaries of the compound. MK-3903 is highly selective for the α1β1γ1 complex but exhibits broad activity across most AMPK isoforms, making it a versatile tool compound[3]. Notably, its hepatic uptake is actively mediated by OATP1B1/1B3 transporters, which concentrates the drug in the liver—the primary site of lipid metabolism[4].

| Parameter | Value / Description |

| Target | AMP-activated protein kinase (AMPK) |

| Primary Isoform Selectivity | α1β1γ1 (EC₅₀ ≈ 8 nM)[3] |

| Broad Isoform Activity | Activates 10 of 12 pAMPK complexes (EC₅₀ 8–40 nM)[4] |

| Inactive Isoforms | pAMPK6 (No activation); pAMPK5 (Partial, 36% max)[4] |

| In Vitro Permeability | Low ( Papp ≈ 6 × 10⁻⁶ cm/s in LLC-PK1 cells)[4] |

| Hepatic Uptake | Substrate for OATP1B1 and OATP1B3[4] |

| In Vivo Clearance (Mice/Rats/Dogs) | Moderate (5.0 – 13.0 mL/min/kg)[5] |

| Volume of Distribution ( Vss ) | 0.6 – 1.1 L/kg[5] |

| Terminal Half-Life ( t1/2 ) | ~2 hours[5] |

Experimental Workflows: Validating Target Engagement

As scientists, we cannot rely on phenotypic observations alone; we must prove causality. The following protocols are designed as self-validating systems to confirm that MK-3903 is acting specifically through its intended mechanism.

Protocol A: In Vitro AMPK Kinase Activity Assay (TR-FRET)

Causality Rationale : To isolate the direct allosteric effect of MK-3903 from upstream cellular pathways (e.g., LKB1 or CaMKKβ activation via metabolic stress), a cell-free recombinant assay is mandatory. Self-Validation : Always include a DMSO vehicle control (baseline) and a known AMP-mimetic (e.g., AMP or AICAR-monophosphate) to benchmark the assay's dynamic range.

-

Reagent Preparation : Dilute purified recombinant human AMPK (α1β1γ1) in a physiological kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).

-

Compound Titration : Serially dilute MK-3903 in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1% to prevent enzyme denaturation.

-

Substrate Addition : Initiate the reaction by adding ATP (calibrated to the enzyme's Km ) and a biotinylated ACC peptide substrate.

-

Incubation : Incubate the microplate for 30 minutes at room temperature to achieve steady-state phosphorylation.

-

Detection : Terminate the reaction by adding EDTA. Introduce a Europium (Eu)-labeled anti-phospho-ACC antibody and Streptavidin-APC.

-

Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the EC₅₀ using a 4-parameter logistic curve fit.

Protocol B: In Vivo Pharmacodynamic Assessment (Hepatic DNL Inhibition)

Causality Rationale : Systemic lipid levels can be confounded by dietary intake or adipose tissue lipolysis. Hepatic De Novo Lipogenesis (DNL) is the most proximal, direct consequence of AMPK-mediated ACC inhibition in the liver[1]. Measuring DNL provides an unambiguous readout of in vivo target engagement.

-

Animal Acclimation : Fast C57BL/6 mice for 4 hours prior to the experiment to normalize baseline metabolic states and deplete transient glycogen stores.

-

Dosing : Administer MK-3903 (e.g., 10–30 mg/kg) via oral gavage (PO). Crucial step: Formulate the compound in a validated vehicle (e.g., 0.25% methylcellulose with 5% Tween-80) to overcome its low intrinsic oral bioavailability[5].

-

Tracer Administration : One hour post-dose, administer an intraperitoneal (IP) injection of a stable isotope tracer (e.g., ¹³C-acetate or D₂O). This labels newly synthesized fatty acids in real-time.

-

Tissue Harvesting : Euthanize the animals exactly 2 hours post-tracer injection. Rapidly excise the liver and snap-freeze it in liquid nitrogen to instantaneously halt all enzymatic activity.

-

Saponification & Extraction : Homogenize the liver tissue. Saponify the homogenate using ethanolic KOH at 85°C for 2 hours to release esterified fatty acids. Extract the free fatty acids using a non-polar solvent like petroleum ether.

-

Derivatization & Quantification : Derivatize the extracted lipids into fatty acid methyl esters (FAMEs). Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the isotopic enrichment of palmitate. Calculate the fractional synthesis rate (FSR) to determine the percentage of DNL inhibition relative to vehicle-treated controls.

Figure 2: Workflow for In Vivo Pharmacodynamic Assessment of Hepatic DNL Inhibition.

Conclusion

MK-3903 serves as a highly refined molecular scalpel for interrogating the AMPK pathway. By directly binding to the allosteric site, it bypasses the need for cellular stress or nucleotide accumulation, providing a clean, dose-dependent activation of the kinase. For researchers, deploying MK-3903 alongside rigorous, self-validating assays like TR-FRET and isotopic DNL tracking ensures that observed metabolic phenotypes are definitively linked to AMPK target engagement.

References

-

Title : Hit-to-Lead Optimization and Discovery of 5-((5-([1,1′-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

-

Title : MK-3903 alleviates myocardial ischemia/reperfusion injury and mitochondrial dysfunction associated with AMKP-PGC-1α signaling Source : PubMed (Biochemical and Biophysical Research Communications) URL :[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. MK-3903 alleviates myocardial ischemia/reperfusion injury and mitochondrial dysfunction associated with AMKP-PGC-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. MK-3903 | AMPK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

MK-3903: A Precision Tool for Selective AMPK Activation and Metabolic Regulation

As a Senior Application Scientist specializing in metabolic drug discovery, I frequently encounter the challenge of targeting the AMP-activated protein kinase (AMPK) pathway. AMPK is the master regulator of cellular energy homeostasis. Historically, the field relied on AMP mimetics (like AICAR) which suffered from poor selectivity and off-target toxicity.

The development of MK-3903 , a potent, benzimidazole-based allosteric activator, represents a paradigm shift in how we interrogate this pathway. This whitepaper provides an in-depth technical analysis of MK-3903, detailing its structural pharmacology, recent therapeutic applications, and the rigorous, self-validating protocols required to deploy it effectively in preclinical research.

Structural Pharmacology and Selectivity Profile

MK-3903 (5-((5-([1,1′-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid) was discovered through rigorous hit-to-lead optimization aimed at finding a direct, non-nucleoside activator of AMPK ().

What makes MK-3903 exceptional is its highly engineered pharmacokinetic profile. Systemic pan-activation of AMPK can lead to adverse effects, such as cardiac hypertrophy. To circumvent this, MK-3903 was designed with intentionally low passive permeability ( Papp≈6×10−6 cm/s). Instead of diffusing freely into all tissues, it acts as a specific substrate for the human liver uptake transporters OATP1B1 and OATP1B3 . This active transport mechanism ensures highly localized target engagement within hepatocytes, making it an ideal tool for studying hepatic lipid metabolism and insulin sensitization without confounding systemic noise.

Quantitative Pharmacological Data

To facilitate experimental design, I have summarized the critical biochemical and pharmacokinetic parameters of MK-3903 below.

Table 1: MK-3903 AMPK Complex Selectivity Profile

| AMPK Complex | Biochemical EC₅₀ | Maximal Activation | Notes |

|---|---|---|---|

| α1β1γ1 | ~8 nM | >50% | Primary target complex; robust allosteric activation. |

| 10 of 12 pAMPK complexes | 8 – 40 nM | >50% | Broad efficacy across most physiologically relevant complexes. |

| pAMPK5 | >40 nM | 36% | Partial activation; minor component in liver tissue. |

| pAMPK6 | N/A | 0% | No activation; complex not detected in liver tissue. |

Table 2: Pharmacokinetic & Off-Target Profile

| Parameter | Value | Scientific Implication |

|---|---|---|

| Hepatic Transporters | OATP1B1, OATP1B3 | Drives liver-specific accumulation; minimizes systemic toxicity. |

| CYP Inhibition | IC₅₀ > 50 µM (CYP3A4/2D6) | Weak reversible inhibition; clean metabolic profile for in vivo use. |

| PXR Agonism | EC₅₀ > 30 µM | Negligible agonism; avoids unwanted drug-drug interaction pathways. |

| Volume of Distribution (Vd) | 0.6 – 1.1 L/kg | Indicates moderate tissue distribution, heavily weighted toward the liver. |

| Terminal Half-life (t₁/₂) | ~2 hours | Suitable for acute BID (twice daily) dosing regimens in rodent models. |

Mechanistic Pathways and 2026 Clinical Advances

Upon entering the cell, MK-3903 binds to the allosteric site of AMPK, protecting the activation loop (Thr172) from dephosphorylation by phosphatases. Once activated, AMPK directly phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase (HMGCR), rapidly shutting down de novo lipogenesis and cholesterol synthesis.

Interestingly, while MK-3903 was originally designed for hepatic targeting, recent breakthroughs in 2026 have expanded its utility. A pivotal study demonstrated that MK-3903 significantly alleviates myocardial ischemia/reperfusion (I/R) injury (). By activating the AMPK-PGC-1α signaling axis, MK-3903 reduces myocyte apoptosis and oxidative stress while restoring mitochondrial biogenesis and dynamics.

Fig 1: MK-3903 uptake and AMPK-mediated metabolic and mitochondrial signaling pathways.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed with built-in causality and validation. Below are the optimized protocols for evaluating MK-3903 in vitro and in vivo.

Protocol A: Cell-Free AMPK Kinase Activation Assay

Rationale: Direct kinase assays often fail due to premature ATP hydrolysis or unstable enzyme complexes. This protocol utilizes a strict pre-incubation step to achieve binding equilibrium before the reaction initiates, ensuring the calculated EC₅₀ reflects true allosteric activation rather than kinetic artifacts.

-

Reagent Preparation: Dilute MK-3903 in 100% DMSO to create a 10-point concentration curve. Causality: Using 100% DMSO prevents compound precipitation, but the final assay concentration of DMSO must be kept strictly ≤1% to prevent solvent-induced kinase denaturation.

-

Enzyme Dilution: Dilute the specific AMPK complex (e.g., α1β1γ1) in AMPK reaction buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 10 mM MgCl₂, 0.05% Tween-20). Incubate at room temperature for 30 minutes to yield stable pAMPK.

-

Pre-Incubation (Critical Step): Add 1.2 µL of the MK-3903/DMSO dilution to 15 µL of the pAMPK solution per well. Vortex briefly and incubate at room temperature for 30 minutes. Causality: This allows the allosteric conformational change to occur fully before substrate competition begins.

-

Kinase Reaction: Initiate the reaction by adding the ATP/peptide substrate mixture. Seal the plate and incubate for exactly 60 minutes at room temperature.

-

Quench and Read: Stop the reaction by adding a high-EDTA quench buffer to chelate Mg²⁺, immediately halting ATP hydrolysis. Calculate EC₅₀ parameters from % product vs. activator concentration plots.

Fig 2: Step-by-step in vitro kinase assay workflow for evaluating MK-3903 AMPK activation.

Protocol B: In Vivo Assessment of Hepatic Target Engagement

Rationale: Measuring total AMPK phosphorylation in tissue homogenates is notoriously unreliable due to rapid post-mortem phosphatase activity. Instead, we measure the phosphorylation of its direct downstream target, ACC, which provides a highly stable, self-validating readout of in vivo target engagement.

-

Animal Acclimation: Condition Diet-Induced Obese (DIO) mice (17 weeks of age) to oral gavage using the vehicle (5% Tween 80, 0.25% methylcellulose, 0.02% SDS) at 5 mL/kg BID for 5 days. Causality: This specific vehicle overcomes MK-3903's low oral bioavailability (8.4% in standard vehicles), enhancing gastrointestinal absorption.

-

Baseline Sorting: Bleed mice to measure baseline glucose and insulin. Sort into treatment groups (Vehicle, 3 mg/kg, 10 mg/kg, 30 mg/kg MK-3903) to ensure equal metabolic baselines across cohorts.

-

Dosing Regimen: Administer MK-3903 via oral gavage BID for 12 days.

-

Tissue Harvest & Snap Freezing: Euthanize animals 2 hours post-final dose (aligning with the ~2h t1/2 of the compound). Immediately extract the liver and snap-freeze in liquid nitrogen. Causality: Any delay >30 seconds will result in endogenous phosphatases stripping the phosphate groups off ACC, yielding false negatives.

-

Western Blot Analysis: Homogenize tissue in RIPA buffer containing both protease and phosphatase inhibitor cocktails. Probe for p-ACC (Ser79) and total ACC to quantify the ratio of target engagement.

References

-

Lan, P., Romero, F.A., et al. "Hit-to-Lead Optimization and Discovery of 5-((5-([1,1′-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase." Journal of Medicinal Chemistry, 2017. URL:[Link]

-

Li, P.-B., et al. "MK-3903 alleviates myocardial ischemia/reperfusion injury and mitochondrial dysfunction associated with AMKP-PGC-1α signaling." Biochemical and Biophysical Research Communications, 2026. URL:[Link]

Discovery and Development of MK-3903: A Benzimidazole-Based Direct Activator of AMPK

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary and Biological Rationale

AMP-activated protein kinase (AMPK) functions as the master metabolic sensor in eukaryotes. In states of energy depletion, AMPK restores homeostasis by stimulating ATP-generating pathways (e.g., fatty acid oxidation) while simultaneously inhibiting ATP-consuming pathways (e.g., de novo lipogenesis). Because dysregulated lipid and carbohydrate metabolism is the hallmark of type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD), pharmacological activation of AMPK has long been a highly sought-after therapeutic strategy [1].

However, the discovery of selective, direct small-molecule activators of AMPK has historically proven challenging. Early attempts often yielded compounds that mimicked AMP, leading to off-target interactions with other AMP-dependent enzymes. This whitepaper details the discovery, structural optimization, and pharmacological profiling of MK-3903 , a potent, selective, benzimidazole-based direct AMPK activator developed by Merck & Co [1].

Discovery Strategy: Overcoming HTS Limitations

As a Senior Application Scientist analyzing the hit-to-lead trajectory of MK-3903, the most critical inflection point in its development was the strategic pivot away from traditional High-Throughput Screening (HTS).

The Causality of Fragment-Based Screening

Traditional HTS of the Merck compound collection failed to identify progressive, tractable leads for direct AMPK activation. AMPK is a complex heterotrimer ( α , β , and γ subunits); finding a small molecule that binds allosterically without interfering with the orthosteric ATP/AMP binding sites requires exploring unconventional chemical space.

To circumvent this, researchers deployed a fragment-based screening approach utilizing a proprietary "informer library." By screening fragments at unusually high concentrations (evaluating weak initial affinities), the team identified a weak activator ( EC50≈30μM ) bearing a benzimidazole core [1]. Subsequent Structure-Activity Relationship (SAR) optimization—specifically focusing on acid-replacement strategies and biphenyl substitutions—rapidly improved potency, culminating in the discovery of Compound 42, designated as MK-3903 [1].

Caption: Workflow of MK-3903 discovery, transitioning from HTS to fragment-based screening.

Mechanism of Action and Cellular Target

MK-3903 acts as a direct, allosteric pan-activator of AMPK. It successfully activates 10 of the 12 possible phosphorylated AMPK (pAMPK) heterotrimeric complexes with extraordinary potency ( EC50 ranging from 8 to 40 nM) [2].

Upon binding, MK-3903 induces a conformational change that protects the activating phosphorylation site (Thr172) on the α -subunit from dephosphorylation by protein phosphatases. The primary downstream metabolic consequence of this activation is the site-specific phosphorylation of Acetyl-CoA Carboxylase (ACC). Phosphorylation inactivates ACC, thereby halting the conversion of acetyl-CoA to malonyl-CoA. Because malonyl-CoA is the critical building block for fatty acid synthesis, its depletion directly inhibits hepatic de novo lipogenesis (DNL) [3].

Caption: Mechanism of action of MK-3903, illustrating AMPK activation and lipogenesis suppression.

Pharmacological Profiling and Data Presentation

A critical design feature of MK-3903 is its interaction with hepatic uptake transporters. While the compound demonstrates low passive permeability in vitro ( Papp=6×10−6cm/s ), it is a highly efficient substrate for the human liver uptake transporters OATP1B1 and OATP1B3 [2].

Causality in Drug Design: This is not a liability; it is a targeted feature. By leveraging OATP-mediated active transport, MK-3903 achieves high liver-to-plasma partitioning. This allows for robust suppression of hepatic lipid synthesis while minimizing systemic exposure, thereby reducing the risk of off-target toxicities (such as cardiac hypertrophy, which has been associated with systemic pan-AMPK activation).

Table 1: In Vitro AMPK Activation Profile of MK-3903

| Parameter | Value |

| Primary Target | AMP-activated protein kinase (AMPK) |

| EC50 ( α1β1γ1 ) | ~8 nM [2] |

| Complex Activation | 10 of 12 pAMPK complexes ( >50% max activation) |

| pAMPK5 / pAMPK6 | Partial (36% max) / No activation detected [4] |

| CYP450 Inhibition | Weak reversible inhibitor of CYP3A4 / CYP2D6 ( IC50>50μM ) [4] |

Table 2: In Vivo Pharmacokinetic (PK) Properties

| PK Parameter | C57BL/6 Mice | Sprague-Dawley Rats | Beagle Dogs |

| Plasma Clearance | 5.0 - 13.0 mL/min/kg | Moderate | Moderate |

| Volume of Distribution ( Vss ) | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg | 0.6 - 1.1 L/kg |

| Terminal Half-life ( t1/2 ) | ~2 hours | ~2 hours | ~2 hours |

| Oral Bioavailability (%F) | 8.4% (Initial vehicle) | 27% - 78% | 27% - 78% |

Data aggregated from preclinical profiling studies [4].

Experimental Methodology: In Vivo Target Engagement Protocol

To confidently drive SAR decisions during the hit-to-lead phase, researchers require a highly quantitative, reproducible assay. Traditional Western blotting for pACC is semi-quantitative and low-throughput. Therefore, a Meso Scale Discovery (MSD) electrochemiluminescence assay was utilized to measure the proximal biomarker of AMPK activation: the ratio of phosphorylated ACC (pACC) to total ACC [1].

The following is a self-validating protocol designed to ensure high signal-to-noise ratios and prevent artificial post-mortem alterations in phosphorylation states.

Step-by-Step Protocol: pACC/ACC MSD Assay

Step 1: Tissue Harvesting and Lysis (Critical Timing)

-

Administer MK-3903 (e.g., 30 mg/kg PO) to Diet-Induced Obese (DIO) mice.

-

Euthanize animals and harvest liver and skeletal muscle tissues exactly 2 hours post-dose .

-

Causality: The 2-hour timepoint aligns with the Tmax of MK-3903 to capture the peak pharmacodynamic effect.

-

-

Immediately flash-freeze tissues in liquid nitrogen.

-

Homogenize tissues in ice-cold RIPA lysis buffer supplemented heavily with protease inhibitors and phosphatase inhibitors (e.g., NaF , Na3VO4 ).

-

Causality: Phosphatase inhibitors are strictly mandatory; without them, endogenous phosphatases will rapidly degrade the pACC signal during lysis, leading to false-negative target engagement data.

-

Step 2: Protein Normalization (Self-Validation)

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.

-

Quantify the supernatant protein concentration using a standard BCA assay.

-

Dilute all samples to a standardized concentration (e.g., 1 mg/mL) using lysis buffer. Equal protein input is the foundational control for ratio-based assays.

Step 3: MSD Plate Preparation and Analyte Capture

-

Coat standard 96-well MSD plates with specific capture antibodies targeting Total ACC and pACC (Ser79).

-

Block plates with 3% BSA in TBS-T for 1 hour at room temperature to prevent non-specific binding.

-

Add 25 µL of normalized tissue lysate per well and incubate for 2 hours at room temperature with gentle shaking.

Step 4: Detection and Readout

-

Wash plates 3x with TBS-T to remove unbound proteins.

-

Add SULFO-TAG™ conjugated anti-rabbit secondary detection antibodies.

-

Causality: SULFO-TAG labels emit light only when electrochemically stimulated at the electrode surface at the bottom of the well. This proximity-based excitation eliminates the background fluorescence common in standard colorimetric ELISAs.

-

-

Add MSD Read Buffer and immediately image on an MSD Sector Imager.

-

Data Analysis: Calculate the pACC / Total ACC ratio. In validation studies, MK-3903 at 30 mg/kg increased pACC/ACC ratios by 3.1-fold in the liver and 1.6-fold in skeletal muscle [1].

Conclusion

The discovery of MK-3903 represents a masterclass in modern drug development, highlighting the necessity of pivoting from traditional HTS to fragment-based screening when targeting complex allosteric enzymes. By achieving an EC50 of 8 nM and leveraging OATP transporters for hepatic targeting, MK-3903 successfully demonstrated that direct, small-molecule activation of AMPK can robustly suppress de novo lipogenesis and improve insulin sensitization in vivo. While MK-3903 served primarily as a highly optimized tool compound, its structural insights directly paved the way for subsequent clinical candidates in the benzimidazole class (such as the pan-activator MK-8722).

References

-

Lan, P., Romero, F. A., Wodka, D., et al. (2017). "Hit-to-Lead Optimization and Discovery of 5-((5-([1,1′-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase." Journal of Medicinal Chemistry, 60(21), 9040-9052.[Link]

Decoding Cellular Energy Sensing: A Technical Whitepaper on the Mechanism and Application of MK-3903

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Perspective: Senior Application Scientist

The Mechanics of Cellular Energy Sensing

AMP-activated protein kinase (AMPK) serves as the master regulator of eukaryotic cellular energy homeostasis. Functioning as a highly conserved heterotrimeric complex (comprising α, β, and γ subunits), AMPK continuously monitors the cellular AMP/ATP and ADP/ATP ratios (1)[1]. When energy is depleted, AMPK activation triggers a systemic metabolic shift: it upregulates ATP-generating catabolic pathways (such as fatty acid oxidation) while simultaneously halting ATP-consuming anabolic processes (such as lipid and cholesterol synthesis) (2)[2].

Historically, developing direct, selective AMPK activators has been a formidable challenge due to the structural diversity of the 12 possible heterotrimeric complexes and the high risk of off-target kinase activation[1]. Indirect activators, such as metformin, rely on the inhibition of mitochondrial respiration to alter the AMP/ATP ratio[2], which can introduce confounding pleiotropic effects in precision metabolic assays.

MK-3903: Structural and Mechanistic Profiling

MK-3903 (5-((5-([1,1′-biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid) is a breakthrough benzimidazole-based direct AMPK activator (1)[1].

Mechanistic Causality: Unlike indirect agents, MK-3903 binds directly to the AMPK complex. This allosteric binding stabilizes the kinase domain in an active conformation and physically shields the catalytic α-subunit from dephosphorylation by upstream protein phosphatases. It demonstrates extraordinary potency, achieving an EC50 of ~8 nM for the primary hepatic α1β1γ1 complex (3)[3]. Furthermore, it broadly engages the energy-sensing network by activating 10 out of the 12 phosphorylated AMPK (pAMPK) complexes with EC50 values ranging from 8 to 40 nM (4)[4].

Fig 1: MK-3903 directly activates AMPK, bypassing upstream energy depletion to regulate metabolism.

Quantitative Pharmacodynamics & Selectivity

For an Application Scientist, the utility of a metabolic probe relies entirely on its selectivity window. MK-3903 exhibits a highly clean off-target profile, which is essential for isolating AMPK-specific phenotypes without triggering confounding drug-drug interactions or nuclear receptor cascades (5)[5].

Table 1: MK-3903 Pharmacological & Selectivity Profile

| Target / Parameter | Value | Scientific Significance |

| AMPK (α1β1γ1) | EC50 ~8 nM | Highly potent, direct allosteric activation. |

| pAMPK Complexes | 8 - 40 nM (10 of 12) | Broad-spectrum activation across critical hepatic isoforms. |

| CYP3A4 / CYP2D6 | IC50 > 50 µM | Minimal risk of cytochrome P450-mediated metabolic interference. |

| PXR Agonism | EC50 > 30 µM | No significant off-target nuclear receptor activation. |

| Oral Bioavailability | F% = 8.4% (Mice) | Requires specific vehicle formulation for optimal in vivo exposure (6)[6]. |

Experimental Methodologies: Self-Validating Protocols

Robust data relies on self-validating experimental designs. Below are the definitive, causality-driven protocols for evaluating MK-3903 in both cell-free and in vivo systems.

Protocol A: In Vitro AMPK Kinase Activity Assay (SAMS Peptide)

Rationale: To isolate direct kinase activation from upstream cellular signaling, we utilize a cell-free recombinant system measuring the phosphorylation of the synthetic SAMS peptide[1].

-

Enzyme Preparation: Dilute recombinant human AMPK complex (e.g., α2β1γ1) in a standardized kinase reaction buffer containing ATP and Mg2+.

-

Pre-incubation (The Causality Step): Add MK-3903 (diluted in DMSO, final concentration <1%) to the AMPK mixture and incubate at room temperature for 30 minutes (3)[3]. Why? This pre-incubation allows the allosteric binding of MK-3903 to stabilize the kinase domain in its active conformation prior to substrate introduction, ensuring zero-order kinetics during the measurement phase.

-

Substrate Addition: Introduce the SAMS peptide substrate and [γ-32P]ATP.

-

Reaction & Quench: Incubate for 60 minutes at room temperature. Terminate the reaction by adding a phosphoric acid quench buffer to instantly denature the kinase[3].

-

Quantification: Spot the mixture onto phosphocellulose paper, wash extensively to remove unreacted ATP, and quantify 32P incorporation via scintillation counting[1].

Protocol B: In Vivo De Novo Lipogenesis (DNL) Inhibition Assay

Rationale: The most proximal physiological readout of hepatic AMPK activation is the phosphorylation of Acetyl-CoA Carboxylase (ACC), which directly inhibits DNL[1].

-

Dosing: Administer MK-3903 (e.g., 30 mg/kg) orally to C57BL/6 or db/db mice[5].

-

Isotope Tracer Injection (The Causality Step): One hour post-dose, inject 14C-acetate intraperitoneally. Why 14C-acetate? Acetate is the direct building block for cytosolic acetyl-CoA. By tracking its incorporation, we measure the dynamic flux of lipid synthesis in real-time, providing a self-validating functional readout of ACC inhibition rather than a static, potentially misleading snapshot of total lipid mass[1].

-

Tissue Harvest: Euthanize animals 1 hour post-tracer injection. Rapidly excise and snap-freeze the liver to preserve the phosphorylation state of ACC.

-

Saponification: Homogenize liver tissue in ethanolic KOH and heat to saponify lipids.

-

Extraction & Counting: Extract the non-saponifiable fraction (cholesterol) and saponifiable fraction (fatty acids) using petroleum ether. Quantify 14C incorporation via liquid scintillation counting.

Fig 2: Self-validating in vivo workflow for quantifying MK-3903's inhibition of lipogenesis.

Emerging Therapeutic Applications

Beyond its established role in correcting dysregulated lipid and carbohydrate metabolism in models of Type 2 Diabetes[1], emerging research highlights MK-3903's profound potential in cardiovascular protection. Recent studies demonstrate that MK-3903 significantly alleviates myocardial ischemia/reperfusion (I/R) injury (7)[7]. By activating the AMPK-PGC-1α signaling axis, MK-3903 reduces infarct size, mitigates oxidative stress, and restores mitochondrial biogenesis and dynamics in cardiomyocytes[7].

Conclusion

MK-3903 stands as a premier pharmacological tool for interrogating the AMPK pathway. Its high potency, direct allosteric mechanism, and exceptionally clean selectivity profile make it indispensable for translating cellular energy sensing mechanics into viable therapeutic strategies for metabolic syndrome and ischemic heart disease.

References

-

Hit-to-Lead Optimization and Discovery of 5-((5-([1,1′-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase | ACS Publications |1

-

MK-3903 | AMPK Activator | MedChemExpress | 3

-

AMPK-Activating Small Molecule Drugs for Metabolic Syndrome | Creative Diagnostics | 2

-

MK-3903 | AMPK | TargetMol | 4

-

MK-3903 (CAS Number: 1219737-12-8) | Cayman Chemical |5

-

MK-3903 | AMPK activator | Selleck Chemicals | 6

-

MK-3903 alleviates myocardial ischemia/reperfusion injury and mitochondrial dysfunction associated with AMKP-PGC-1α signaling | PubMed (NIH) | 7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MK-3903 | AMPK | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MK-3903 alleviates myocardial ischemia/reperfusion injury and mitochondrial dysfunction associated with AMKP-PGC-1α signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of MK-3903: A Comprehensive Guide to AMPK Activation and Metabolic Regulation

Introduction: The Pharmacological Profile of MK-3903

AMP-activated protein kinase (AMPK) functions as the master regulator of cellular energy homeostasis. Pharmacological activation of AMPK is a highly sought-after therapeutic strategy for metabolic syndromes, including type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD)[1].

MK-3903 is a potent, selective, benzimidazole-based direct allosteric activator of AMPK[2]. Unlike indirect activators (such as metformin) that rely on altering the cellular AMP/ATP ratio to trigger kinase activity, MK-3903 binds directly to the AMPK complex—primarily the α1β1γ1 and α2β1γ1 isoforms—achieving a biochemical EC50 of approximately 8 nM[3].

Crucially, from an experimental design perspective, MK-3903 exhibits low passive permeability and is a strict substrate for the human hepatic uptake transporters OATP1B1 and OATP1B3[4]. This unique pharmacokinetic trait restricts its distribution primarily to the liver, minimizing systemic off-target effects but dictating that downstream target engagement must be studied in OATP-competent models[3].

The Core Downstream Axis: ACC Phosphorylation and Lipid Metabolism

When investigating the downstream targets of MK-3903, the primary and most reliable pharmacodynamic markers are Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2)[1]. The causality of this signaling cascade is strictly linear and highly regulated:

-

Kinase Activation: MK-3903 allosterically activates the AMPK complex upon intracellular entry via OATP transporters[4].

-

Target Phosphorylation: Activated AMPK directly phosphorylates ACC1 at Ser79 and ACC2 at Ser212[1].

-

Enzymatic Inhibition: This site-specific phosphorylation physically inhibits ACC's catalytic activity, halting the conversion of acetyl-CoA to malonyl-CoA[1].

-

Metabolic Shift: Malonyl-CoA is both a critical precursor for De Novo Lipogenesis (DNL) and a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). Depletion of malonyl-CoA simultaneously suppresses fatty acid synthesis and derepresses CPT1, facilitating the transport of fatty acids into the mitochondria to drive Fatty Acid Oxidation (FAO)[5].

MK-3903 hepatic uptake and AMPK-mediated downstream metabolic regulation.

Quantitative Profiling of MK-3903

To design robust experiments, researchers must understand the biochemical boundaries of the compound. Standard immortalized cell lines (e.g., HEK293, HeLa) lack sufficient OATP1B1/3 expression. Treating these cells with MK-3903 will yield false-negative target engagement data due to poor intracellular accumulation[4]. Table 1 summarizes the critical quantitative parameters of MK-3903 that must inform experimental design.

Table 1: Biochemical and Pharmacokinetic Profile of MK-3903

| Target / Parameter | Value (EC | Biological Significance & Notes |

| AMPK (α1β1γ1 complex) | Highly potent direct allosteric activation[3]. | |

| pAMPK Isoform Coverage | 8 – 40 nM (EC | Robustly activates 10 of 12 pAMPK complexes (>50% max activation)[3]. |

| pAMPK5 / pAMPK6 | Partial (36%) / None | Minimal impact; these are minor/undetected components in the liver[6]. |

| CYP3A4 / CYP2D6 | > 50 μM (IC | Weak reversible inhibition; ensures a clean metabolic profiling background[3]. |

| Oral Bioavailability (Mice) | ~8.4% | Low systemic exposure; highly targeted to hepatic tissues[6]. |

Experimental Workflow Logic

Proving downstream target engagement requires more than just western blotting. Measuring pACC alone is a proxy; it must be coupled with malonyl-CoA quantification to prove functional enzymatic inhibition[1]. The workflow below establishes a self-validating loop where protein phosphorylation must directly correlate with metabolite depletion.

Self-validating experimental workflow for quantifying MK-3903 target engagement.

Self-Validating Protocol: Quantifying MK-3903 Target Engagement

This step-by-step methodology ensures high-fidelity data collection when investigating MK-3903 in vitro.

Step 1: Cell Culture and Compound Treatment

-

Action: Plate primary human or mouse hepatocytes on collagen-coated plates. Allow 24 hours for attachment. Treat cells with a dose-response gradient of MK-3903 (e.g., 1 nM, 10 nM, 100 nM, 1 μM) formulated in 0.1% DMSO[7].

-

Causality & Rationale: Primary hepatocytes are mandatory due to their endogenous OATP1B1/3 expression, which MK-3903 requires for cellular entry[3]. The dose-response curve establishes the cellular EC

50, while a positive control (e.g., AMP or AICAR) verifies the functional capacity of the AMPK-ACC axis in the specific hepatocyte batch[1].

Step 2: Cell Lysis and Protein Extraction

-

Action: Wash cells with ice-cold PBS. Immediately lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Centrifuge at 14,000 x g for 15 mins at 4°C.

-

Causality & Rationale: ACC phosphorylation is highly transient. Without the immediate inhibition of endogenous phosphatases during the lysis step, the pACC signal will be rapidly lost, leading to false-negative target engagement data.

Step 3: Western Blotting for pACC (Ser79)

-

Action: Resolve 20 μg of protein via SDS-PAGE. Probe the PVDF membrane with anti-pACC (Ser79) and anti-Total ACC primary antibodies. Normalize the pACC signal strictly to Total ACC.

-

Causality & Rationale: Normalizing to Total ACC rather than a standard housekeeping gene (like GAPDH) accounts for any compound-induced changes in ACC protein expression or degradation, isolating the specific effect of MK-3903 on kinase activity.

Step 4: LC-MS/MS Quantification of Malonyl-CoA

-

Action: Quench a parallel set of treated hepatocytes with 80% cold methanol to halt metabolism instantly. Extract metabolites and quantify malonyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Causality & Rationale: This serves as the definitive functional readout. While pACC is a structural proxy of AMPK activation, malonyl-CoA depletion proves that the phosphorylation successfully inhibited the enzyme's catalytic activity[1].

Step 5: Self-Validation Checkpoint

-

Action: Plot the normalized pACC levels against the malonyl-CoA concentrations.

-

Causality & Rationale: A valid assay must show a strong inverse correlation (as pACC increases, malonyl-CoA must decrease). If pACC increases but malonyl-CoA remains static, the system is invalid—suggesting either analytical failure in the mass spectrometer or the presence of compensatory metabolic pathways bypassing ACC.

Conclusion

MK-3903 serves as an exquisite preclinical tool for dissecting the hepatic AMPK pathway[3]. By understanding its strict reliance on OATP transporters and focusing experimental design on the self-validating ACC/malonyl-CoA axis, researchers can accurately map its downstream metabolic benefits, particularly the suppression of de novo lipogenesis and the enhancement of fatty acid oxidation[1][3].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MK-3903 | AMPK | TargetMol [targetmol.com]

MK-3903: A Direct AMPK Activator for Metabolic Disease Modeling and Drug Discovery

Executive Summary

In the pursuit of novel therapeutics for metabolic syndrome, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), isolating specific kinase pathways without inducing off-target cellular stress is a critical challenge. While traditional agents like metformin activate AMP-activated protein kinase (AMPK) indirectly by inhibiting mitochondrial Complex I, this approach confounds data with broad metabolic stress.

As a Senior Application Scientist, I advocate for the use of MK-3903 , a potent, selective, benzimidazole-based direct allosteric activator of AMPK[1]. By directly binding to the AMPK α1β1γ1 complex, MK-3903 allows researchers to cleanly interrogate AMPK-mediated lipid metabolism and insulin sensitization pathways without disrupting baseline mitochondrial respiration[2]. This whitepaper provides a comprehensive technical breakdown of MK-3903’s mechanism, pharmacokinetic profile, and field-proven, self-validating experimental protocols.

Molecular Mechanism of Action

AMPK is the master eukaryotic energy sensor. MK-3903 acts as a direct allosteric activator, exhibiting an EC50 of ~8 nM for the primary hepatic α1β1γ1 complex[3]. It robustly activates 10 of the 12 phosphorylated AMPK (pAMPK) complexes[4].

The Causality of Lipid Modulation: Upon allosteric activation by MK-3903, AMPK phosphorylates Acetyl-CoA Carboxylase (ACC) at specific serine residues[1]. ACC is the rate-limiting enzyme responsible for converting acetyl-CoA to malonyl-CoA. Phosphorylation inactivates ACC, thereby plummeting intracellular malonyl-CoA levels[4]. Because malonyl-CoA is both a critical building block for de novo lipogenesis and a potent inhibitor of fatty acid oxidation, its depletion simultaneously halts hepatic fatty acid synthesis and accelerates lipid burning, ultimately reversing insulin resistance[5].

Fig 1: MK-3903 mechanistic pathway targeting AMPK to modulate lipid synthesis.

Pharmacokinetic & Pharmacodynamic Profiling

To design robust in vivo experiments, one must understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. MK-3903 is highly valued in preclinical research because of its "clean" metabolic profile—it exhibits negligible pregnane X receptor (PXR) agonism and weak cytochrome P450 (CYP3A4/2D6) inhibition, drastically reducing the risk of drug-drug interactions (DDIs) in complex disease models[6].

Quantitative Data Summary

| Parameter | Value | Biological Significance / Experimental Causality |

| Biochemical EC50 (α1β1γ1) | ~8 nM | Highly potent direct activation; requires only low nanomolar concentrations for in vitro assays[7]. |

| Maximal Activation | >50% | Robust allosteric stimulation across 10 of 12 pAMPK complexes[3]. |

| Systemic Clearance | 5.0–13 mL/min/kg | Moderate clearance allows for sustained therapeutic exposure in rodent models[1]. |

| Volume of Distribution (Vdss) | 0.6–1.1 L/kg | Excellent tissue penetration, particularly in the liver and skeletal muscle[2]. |

| Terminal Half-Life (t1/2) | ~2 hours | Dictates the necessity for BID (twice daily) dosing regimens in chronic in vivo studies[1]. |

| Oral Bioavailability (Mice) | 8.4% | Low baseline in C57BL/6 mice; necessitates optimized vehicle formulations for oral gavage[1]. |

| Oral Bioavailability (Rats/Dogs) | 27–78% | Favorable translational PK profile in higher mammalian models[3]. |

| CYP3A4/2D6 Inhibition (IC50) | >50 µM | Clean metabolic profile; ensures the compound does not artificially alter the clearance of co-administered drugs[2]. |

Experimental Methodologies: Self-Validating Protocols

A protocol is only as good as its internal controls. As an application scientist, I design workflows that are "self-validating"—meaning the assay inherently proves its own accuracy through built-in normalization and preservation steps.

Protocol A: In Vitro Target Engagement (Meso Scale Discovery Assay)

Objective: Quantify the ratio of phosphorylated ACC (pACC) to total ACC in cultured hepatocytes to confirm direct AMPK activation. Causality: We utilize Meso Scale Discovery (MSD) electrochemiluminescence rather than traditional Western blotting because MSD provides a vastly superior dynamic range and quantitative sensitivity, which is critical for detecting subtle allosteric kinase kinetics[1].

-

Cell Plating & Starvation: Plate primary hepatocytes in 96-well formats. Starve cells in serum-free media for 4 hours prior to treatment. Causality: Serum starvation establishes a low-noise baseline by quieting exogenous growth factor signaling.

-

Compound Treatment: Treat with a titration of MK-3903 (2 nM to 50 µM) for 1 hour.

-

Lysis & Extraction: Lyse cells using RIPA buffer heavily supplemented with both protease and phosphatase inhibitors.

-

Self-Validation Checkpoint: Phosphatase inhibitors are non-negotiable. Without them, endogenous phosphatases will rapidly cleave the phosphate group from ACC during lysis, leading to false-negative pACC readings.

-

-

MSD Quantification: Measure both pACC and Total ACC simultaneously using multiplexed MSD plates.

-

Self-Validation Checkpoint: By calculating the pACC / Total ACC ratio , the assay normalizes against variations in cell number or well-to-well protein loading discrepancies. An increased ratio definitively proves kinase activation.

-

Protocol B: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Objective: Assess hepatic and skeletal muscle AMPK target engagement and subsequent insulin sensitization[4].

-

Model Selection: Utilize C57BL/6 Diet-Induced Obese (DIO) mice.

-

Causality: DIO mice exhibit baseline insulin resistance and dysregulated lipid metabolism, providing a highly translatable pathological window to observe MK-3903's corrective metabolic effects[1].

-

-

Dosing Regimen: Administer MK-3903 via oral gavage at 30 mg/kg BID (twice daily) for 12 to 15 days[4].

-

Causality: The ~2-hour half-life of MK-3903 requires a BID schedule to maintain steady-state target engagement.

-

-

Tissue Harvest: Euthanize animals and harvest liver and skeletal muscle exactly 2 hours following the final dose.

-

Causality: Harvesting at the 2-hour mark aligns with the terminal half-life (T_half), ensuring the tissue is captured at peak pharmacodynamic readout before the compound is fully cleared.

-

-

Tissue Preservation: Snap-freeze tissues immediately in liquid nitrogen.

-

Self-Validation Checkpoint: Snap-freezing instantly halts all enzymatic and metabolic activity, locking the transient phosphorylation state of ACC exactly as it was at the moment of death.

-

Fig 2: Self-validating in vivo workflow for quantifying MK-3903 target engagement.

Conclusion

MK-3903 represents a significant leap forward in preclinical metabolic research. By providing potent, direct, and selective allosteric activation of the AMPK α1β1γ1 complex, it bypasses the confounding mitochondrial toxicity associated with indirect activators. When paired with rigorous, self-validating experimental designs—such as normalized MSD assays and precisely timed in vivo tissue harvesting—MK-3903 serves as an indispensable tool for elucidating the therapeutic potential of AMPK in metabolic syndrome, obesity, and NAFLD.

References

-

1 - ACS Publications 2.3 - Selleck Chemicals 3.2 - MedKoo Biosciences 4.4 - Benchchem 5.6 - Cayman Chemical

-

5 - Creative Diagnostics

-

7 - MedChemExpress

Sources

The Allosteric Architecture of AMPK Activation: A Technical Guide to the MK-3903 Binding Site

Introduction: AMPK as a Central Regulator of Cellular Energy and a Therapeutic Target

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor and regulator of cellular energy homeostasis.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit, a scaffolding β subunit, and a regulatory γ subunit.[1] In response to metabolic stress, such as an increase in the cellular AMP:ATP ratio, AMPK is activated and orchestrates a metabolic switch from anabolic pathways that consume ATP to catabolic pathways that generate ATP.[1] This critical role in maintaining energy balance has positioned AMPK as a promising therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).[2]

The development of small molecule activators of AMPK has been a major focus of drug discovery efforts. These activators can be broadly categorized as either indirect or direct. Indirect activators, such as metformin, typically function by increasing the cellular AMP:ATP ratio. Direct activators, on the other hand, bind to the AMPK complex itself, inducing a conformational change that leads to its activation. MK-3903 is a potent and selective direct activator of AMPK that has demonstrated significant therapeutic potential in preclinical models.[2] This technical guide will provide an in-depth exploration of the binding site of MK-3903 on the AMPK complex, drawing upon structural data from related compounds to elucidate its mechanism of action.

MK-3903: A Potent Benzimidazole-Based Direct AMPK Activator

MK-3903 is a novel benzimidazole-based compound that potently and selectively activates AMPK with an EC50 of approximately 8 nM.[3][4] It directly engages the AMPK heterotrimer and activates 10 of the 12 known human AMPK isoforms.[3][4] Preclinical studies have shown that oral administration of MK-3903 leads to robust target engagement in the liver, resulting in the inhibition of fatty acid synthesis and improved insulin sensitization in mouse models of metabolic disease.[2]

The direct activation of AMPK by MK-3903 offers a distinct therapeutic advantage over indirect activators. By bypassing the need for an increase in the cellular AMP:ATP ratio, direct activators can achieve a more targeted and potentially more potent activation of AMPK in specific tissues. Understanding the precise molecular interactions between MK-3903 and the AMPK complex is therefore crucial for the rational design of next-generation AMPK activators with improved efficacy and safety profiles.

The Allosteric Drug and Metabolite (ADaM) Site: The Binding Locus of MK-3903

While a publicly available crystal or cryo-electron microscopy (cryo-EM) structure of MK-3903 in complex with AMPK has yet to be reported, extensive structural and biochemical data on other direct AMPK activators, particularly those from the same class of compounds developed by Merck (e.g., 991 and its derivatives), provide a robust framework for understanding the binding site of MK-3903. These compounds, like MK-3903, are known to bind to a specific allosteric site on the AMPK complex termed the Allosteric Drug and Metabolite (ADaM) site.[5][6]

The ADaM site is a well-defined pocket located at the interface between the N-terminal kinase domain (KD) of the catalytic α-subunit and the carbohydrate-binding module (CBM) of the scaffolding β-subunit.[5][7] This site is distinct from the nucleotide-binding sites on the regulatory γ-subunit where AMP and ATP compete to regulate AMPK activity. The binding of small molecule activators to the ADaM site stabilizes a more active conformation of the AMPK complex.

Inferred Molecular Interactions of MK-3903 at the ADaM Site

Based on the crystal structures of AMPK in complex with the ADaM site binder 991 and its analogs, we can infer the key molecular interactions that likely govern the binding of MK-3903. The benzimidazole core of MK-3903 is expected to form the central scaffold that anchors the molecule within the ADaM pocket. The various substituents on this core are then positioned to make specific contacts with amino acid residues from both the α- and β-subunits.

Key features of the ADaM site and the inferred interactions with MK-3903 include:

-

Hydrophobic Pockets: The ADaM site is characterized by several hydrophobic pockets that accommodate the aromatic and aliphatic moieties of the activators. The biphenyl and methylbenzoic acid groups of MK-3903 are likely to occupy these pockets, forming extensive van der Waals interactions with nonpolar residues from the α- and β-subunits.

-

Hydrogen Bonding: Specific hydrogen bond donors and acceptors within the ADaM site are crucial for high-affinity binding. The carboxylate group of the methylbenzoic acid moiety of MK-3903 is a prime candidate for forming a key hydrogen bond with a conserved residue in the binding pocket, a feature observed with other ADaM site binders. The nitrogen atoms of the benzimidazole core may also participate in hydrogen bonding interactions.

-

Stabilization of the α-β Subunit Interface: The primary mechanism by which ADaM site binders activate AMPK is by stabilizing the interaction between the kinase domain of the α-subunit and the CBM of the β-subunit.[7] This stabilization is thought to lock the kinase domain in a more active conformation, facilitating the phosphorylation of downstream substrates. The binding of MK-3903 across this interface acts as a "molecular glue," enhancing the structural integrity of the active complex.

The following diagram illustrates the inferred binding of MK-3903 at the ADaM site and the subsequent allosteric activation of the AMPK complex.

Caption: Inferred binding of MK-3903 to the ADaM site on the AMPK complex, leading to allosteric activation.

Experimental Protocols for Studying the Binding and Activity of MK-3903

The characterization of MK-3903 and its interaction with the AMPK complex involves a combination of biochemical and structural biology techniques. The following section provides detailed, step-by-step methodologies for key experiments.

In Vitro AMPK Kinase Activity Assay

This protocol is designed to measure the direct activation of purified AMPK by MK-3903 in a cell-free system.

Materials:

-

Purified, recombinant human AMPK heterotrimer (e.g., α1β1γ1 isoform)

-

Upstream kinase (e.g., CaMKKβ) for pre-phosphorylation of AMPK

-

AMPK reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

-

ATP

-

Fluorescently labeled or radiolabeled peptide substrate for AMPK (e.g., SAMS peptide)

-

MK-3903 stock solution in DMSO

-

384-well assay plates

-

Plate reader capable of detecting fluorescence or radioactivity

Procedure:

-

Pre-phosphorylation of AMPK:

-

Incubate the purified AMPK heterotrimer with an upstream kinase (e.g., CaMKKβ) and ATP in the AMPK reaction buffer for 30-60 minutes at 30°C to generate phosphorylated, active AMPK (pAMPK).

-

-

Compound Pre-incubation:

-

Prepare a serial dilution of MK-3903 in DMSO.

-

Add 1 µL of the diluted MK-3903 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the pAMPK solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

-

Kinase Reaction Initiation:

-

Prepare a reaction mixture containing the AMPK peptide substrate and ATP in the AMPK reaction buffer.

-

Add 10 µL of the reaction mixture to each well to initiate the kinase reaction.

-

-

Reaction Incubation and Termination:

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding a stop solution (e.g., a high concentration of EDTA or a kinase inhibitor).

-

-

Signal Detection:

-

Read the plate on a suitable plate reader to quantify the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percent activation of AMPK relative to a positive control (e.g., a saturating concentration of AMP).

-

Plot the percent activation as a function of the MK-3903 concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Structural Elucidation of the MK-3903 Binding Site (Hypothetical Workflow)

While a specific structure is not yet available, the following workflow outlines the general steps that would be taken to determine the high-resolution structure of the AMPK-MK-3903 complex using cryo-EM.

Caption: A generalized workflow for the structural determination of the AMPK-MK-3903 complex using cryo-EM.

Detailed Steps:

-

Protein Expression and Purification: The human AMPK heterotrimer (a specific isoform, e.g., α1β1γ1) is expressed in a suitable system (e.g., insect or mammalian cells) and purified to high homogeneity using a series of chromatography steps.

-

Complex Formation: The purified AMPK is incubated with a molar excess of MK-3903 to ensure saturation of the ADaM binding site.

-

Cryo-EM Grid Preparation: A small volume of the AMPK-MK-3903 complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Cryo-EM Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of images (micrographs) is collected at cryogenic temperatures.

-

Image Processing and 2D Classification: Individual particle images are picked from the micrographs, and 2D classification is performed to select for high-quality particles and remove contaminants.

-

3D Reconstruction and Refinement: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using iterative algorithms.

-

Atomic Model Building and Validation: An atomic model of the AMPK-MK-3903 complex is built into the final 3D density map, and the model is refined and validated against the experimental data.

Quantitative Data Summary

| Compound | Target | EC50 (nM) | Isoform Selectivity | Reference |

| MK-3903 | AMPK | ~8 | Activates 10 of 12 human isoforms | [3][4] |

Conclusion and Future Directions

MK-3903 represents a significant advancement in the development of direct AMPK activators for the treatment of metabolic diseases. Its potent and selective activation of AMPK, coupled with its favorable preclinical profile, underscores the therapeutic potential of targeting the ADaM site. While the precise atomic details of the MK-3903 binding site await experimental determination, the wealth of structural information on related compounds provides a strong foundation for understanding its mechanism of action.

Future research in this area will undoubtedly focus on obtaining a high-resolution structure of the AMPK-MK-3903 complex. This will not only confirm the inferred binding mode but will also provide invaluable insights for the structure-based design of next-generation AMPK activators with tailored isoform selectivity and improved pharmacological properties. Furthermore, a deeper understanding of the conformational changes induced by MK-3903 binding will be critical for elucidating the full spectrum of its biological effects.

References

-

EMDB-22337: Cryo-EM structure of ATP-bound fully inactive AMPK in complex wit... - Yorodumi - PDBj. (n.d.). Retrieved March 29, 2026, from [Link]

-

EMDB-22336: Cryo-EM structure of ATP-bound fully inactive AMPK in complex wit... - PDBj. (n.d.). Retrieved March 29, 2026, from [Link]

- Yan, Y., et al. (2021).

-

X-ray crystallography of AMPK α1β1γ1 complexes with ligands. (a) Image... - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

-

BioAssay Systems AMPK Phosphorylation. (n.d.). Retrieved March 29, 2026, from [Link]

-

Structure of an AMPK complex in an inactive, ATP-bound state - ResearchGate. (n.d.). Retrieved March 29, 2026, from [Link]

- Yan, Y., et al. (2018). Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states. Journal of Biological Chemistry, 294(3), 953-967.

- Xiao, B., et al. (2013). Structural basis of AMPK regulation by small molecule activators.

-

Elucidating the Allosteric Mechanisms in Human AMPK Through High-Resolution Cryo-EM Studies | Frontiers in Life Science. (n.d.). Retrieved March 29, 2026, from [Link]

-

State of the Art Regulation by AMPK-Targeting Molecules - Milano-Bicocca. (n.d.). Retrieved March 29, 2026, from [Link]

- Yan, Y., et al. (2019). Structures of AMP-activated protein kinase bound to novel pharmacological activators in phosphorylated, non-phosphorylated, and nucleotide-free states. Journal of Biological Chemistry, 294(3), 953-967.

- Willows, R., et al. (2017). Phosphorylation of AMPK by upstream kinases is required for activity in mammalian cells. Biochemical Journal, 474(19), 3235-3249.

- Jiang, S., et al. (2021). Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake. STAR Protocols, 2(4), 100898.

- Riek, U., et al. (2008). Structural Properties of AMP-activated Protein Kinase. Journal of Biological Chemistry, 283(26), 18331-18343.

- Li, H., et al. (2026). MK-3903 alleviates myocardial ischemia/reperfusion injury and mitochondrial dysfunction associated with AMKP-PGC-1α signaling.

- Woods, A., et al. (2003). Identification of phosphorylation sites in AMP-activated protein kinase (AMPK) for upstream AMPK kinases and study of their roles by site-directed mutagenesis. Journal of Biological Chemistry, 278(31), 28434-28442.

- Jensen, T. E., et al. (2021). Direct small molecule ADaM-site AMPK activators reveal an AMPKγ3-independent mechanism for blood glucose lowering. Molecular Metabolism, 53, 101269.

-

Identification of Phosphorylation Sites in AMP-activated Protein Kinase (AMPK) for Upstream AMPK Kinases and Study of The - PublicationsList.org. (n.d.). Retrieved March 29, 2026, from [Link]

-

Cryo-EM Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 29, 2026, from [Link]

-

Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - White Rose Research Online. (n.d.). Retrieved March 29, 2026, from [Link]

-

Structure of AMPK and its regulation by ADP - Diamond Light Source. (n.d.). Retrieved March 29, 2026, from [Link]

-

Cryo-EM for Protein-Ligand Complexes - Creative Biostructure. (n.d.). Retrieved March 29, 2026, from [Link]

-

Small Molecule X‐ray Crystal Structures at a Crossroads. (n.d.). Retrieved March 29, 2026, from [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). Retrieved March 29, 2026, from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. MK-3903 | AMPK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. boa.unimib.it [boa.unimib.it]

- 7. Structural basis of AMPK regulation by small molecule activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Targeting the Master Metabolic Regulator

An In-Depth Technical Guide to the In Vitro Characterization of MK-3903, a Selective AMPK Activator

MK-3903 is a potent, selective, and direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3][4] As a key cellular energy sensor, AMPK plays a pivotal role in regulating metabolic homeostasis.[4] Its activation shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways, making it a high-value therapeutic target for metabolic diseases such as type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD).[1][5]

This guide provides a comprehensive overview of the essential in vitro characterization cascade for a direct AMPK activator like MK-3903. From primary biochemical potency to cell-based target engagement and functional outcomes, we will explore the critical assays that define the compound's pharmacological profile. The methodologies detailed herein are designed to establish a robust, self-validating data package, providing the foundational evidence needed for advancing a candidate molecule.

The AMPK Signaling Axis: A Mechanistic Overview

AMPK is a heterotrimeric protein kinase composed of a catalytic α subunit and regulatory β and γ subunits.[5] The γ subunit contains binding sites for AMP, ADP, and ATP. An increase in the cellular AMP/ATP ratio, indicative of energy stress, triggers a conformational change that allows for phosphorylation of the α subunit at threonine 172 (Thr172) by upstream kinases like LKB1. This phosphorylation event is the canonical step for AMPK activation.

Direct activators like MK-3903 represent a distinct class of molecules that bind to an allosteric site on the AMPK complex, known as the ADaM (Allosteric Drug and Metabolite) site.[5] This binding induces a conformational change that both directly activates the enzyme and enhances its phosphorylation by upstream kinases. Once active, AMPK phosphorylates a multitude of downstream targets to restore energy balance. A primary example in hepatocytes is the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6]

Core In Vitro Characterization Strategy

A logical workflow is essential to build a comprehensive understanding of a compound's activity. The characterization of MK-3903 follows a tiered approach, moving from purified enzyme systems to complex cellular models. This strategy ensures that observations at each stage are validated by the next, creating a robust and trustworthy dataset.

Part 1: Biochemical Potency and Selectivity

The initial step is to quantify the direct interaction of MK-3903 with purified AMPK enzyme and assess its specificity against other proteins.

Direct AMPK Activation Assay (Enzyme Kinetics)

Rationale: This assay directly measures the ability of MK-3903 to enhance the catalytic activity of purified AMPK complexes. It is the primary determinant of compound potency (EC₅₀). By testing against various AMPK isoforms, it also provides an initial assessment of selectivity. MK-3903 demonstrates high potency against the primary hepatic isoform, α1β1γ1, and robustly activates 10 of the 12 human AMPK complexes.[1][2]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Reagent Preparation:

-

AMPK Isoforms: Dilute purified, pre-activated (phosphorylated) human AMPK complexes (e.g., α1β1γ1) in kinase reaction buffer.

-

Substrate: Prepare a solution of a biotinylated peptide substrate (e.g., SAMStide) and ATP in kinase reaction buffer.

-

Compound Dilution: Perform a serial dilution of MK-3903 in 100% DMSO, followed by a final dilution in kinase reaction buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume plate, add 1 µL of diluted MK-3903 solution.

-

Add 5 µL of the diluted AMPK enzyme solution to each well and pre-incubate for 30 minutes at room temperature to allow compound binding.[3]

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, Streptavidin-XL665, and a europium cryptate-labeled anti-phospho-substrate antibody.

-

-

Data Acquisition & Analysis:

-

Incubate the plate for 60 minutes in the dark to allow for detection reagent binding.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665nm/620nm) and plot it against the log of the MK-3903 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal activation values.

-

Selectivity Profiling

Rationale: High selectivity is crucial for minimizing off-target effects. MK-3903 must be evaluated against a broad panel of other kinases to ensure it does not inadvertently modulate other signaling pathways. Furthermore, assessing interactions with key drug-metabolizing enzymes like Cytochrome P450 (CYP) isoforms and nuclear receptors like the Pregnane X Receptor (PXR) is critical for predicting potential drug-drug interactions.

Protocols:

-

Kinase Selectivity Panel: MK-3903 is submitted to a commercial service (e.g., Eurofins, Reaction Biology) for screening at a fixed concentration (e.g., 10 µM) against a panel of hundreds of kinases.[7] Any significant inhibition (>50%) is followed up with full IC₅₀ determination.

-

CYP Inhibition Assay: Using human liver microsomes, the activity of major CYP isoforms (e.g., 3A4, 2D6) is measured using specific fluorescent substrates in the presence of varying concentrations of MK-3903. A significant increase in fluorescence indicates inhibition. MK-3903 shows weak inhibition with IC₅₀ values greater than 50 µM.[1][2]

-

PXR Agonism Assay: A human hepatoma cell line stably transfected with a luciferase reporter gene under the control of a PXR-responsive element is used.[6] Cells are treated with MK-3903, and luciferase activity is measured. A lack of signal indicates no significant PXR agonism.[1][2]

Part 2: Cell-Based Functional Characterization

The next tier of experiments validates the biochemical findings in a more physiologically relevant context, using primary hepatocytes or hepatoma cell lines.

Cellular Target Engagement (pACC/ACC Ratio)

Rationale: Measuring the phosphorylation of a direct downstream substrate of AMPK in cells provides definitive evidence of target engagement. The ratio of phosphorylated ACC (pACC) to total ACC is a robust and proximal biomarker of AMPK activation in hepatocytes.[6]

Protocol: Meso Scale Discovery (MSD) pACC/ACC Assay

-

Cell Culture & Treatment:

-

Plate primary human hepatocytes or HepG2 cells and allow them to adhere overnight.

-

Starve cells in low-glucose media for 2 hours to lower basal AMPK activity.

-

Treat cells with a dose-response curve of MK-3903 for 60-120 minutes.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in MSD lysis buffer supplemented with protease and phosphatase inhibitors.

-

Determine total protein concentration using a BCA assay.

-

-

MSD Assay:

-

Use a duplex MSD plate co-coated with capture antibodies for pACC (Ser79) and total ACC.

-

Add diluted cell lysates to the plate and incubate for 2 hours at room temperature with shaking.

-

Wash the plate and add a solution containing SULFO-TAG labeled detection antibodies for both pACC and total ACC.

-

Incubate for 1 hour with shaking.

-

Wash the plate, add MSD Read Buffer, and immediately read the plate on an MSD instrument.

-

-

Data Analysis:

-

The instrument measures the electrochemiluminescence signal for both pACC and total ACC in each well.

-

Calculate the pACC/Total ACC ratio for each treatment condition.

-

Plot the ratio against MK-3903 concentration to determine the cellular EC₅₀ for target engagement.

-

Functional Outcome (Inhibition of Fatty Acid Synthesis)

Rationale: To confirm that target engagement translates into the desired biological response, a key functional endpoint must be measured. Since pACC is the inactivated form of the enzyme, its increase should lead to a decrease in de novo fatty acid synthesis (FAS).[6]

Protocol: ³H₂O Incorporation Assay for FAS

-

Cell Culture & Treatment:

-

Plate primary hepatocytes in appropriate media.

-

To induce high basal rates of FAS, culture the cells in a high-glucose, high-insulin medium for 24-48 hours.

-

Treat the cells with a dose-response of MK-3903 for 2-4 hours.

-

-

Metabolic Labeling:

-

For the final 2 hours of treatment, add ³H₂O (tritiated water) to the culture medium. Cells undergoing FAS will incorporate the tritium into newly synthesized fatty acids.

-

-

Lipid Extraction:

-

Wash the cells thoroughly with PBS.

-

Scrape cells into a saponification solution (e.g., ethanolic KOH) and heat at 70°C for 1 hour to hydrolyze lipids.

-

Acidify the solution with HCl and extract the fatty acids into an organic solvent (e.g., hexane or petroleum ether).

-

-

Quantification:

-

Evaporate the organic solvent.

-

Resuspend the lipid extract in scintillation cocktail and count the tritium incorporation using a liquid scintillation counter.

-

Normalize the counts to the total protein content of a parallel well.

-

-

Data Analysis:

-

Calculate the percent inhibition of FAS relative to the vehicle-treated control.

-

Plot the percent inhibition against MK-3903 concentration to determine the functional IC₅₀.

-

Summary of In Vitro Data for MK-3903

| Parameter | Assay Type | Result | Reference |

| Potency | Biochemical (α1β1γ1) | EC₅₀ ≈ 8 nM | [1][2][3][8] |

| Biochemical (10 of 12 complexes) | EC₅₀ = 8 - 40 nM | [2][3][9] | |

| Selectivity | CYP3A4 Inhibition | IC₅₀ > 50 µM | [1][2] |

| CYP2D6 Inhibition | IC₅₀ > 50 µM | [1][2] | |

| PXR Agonism | EC₅₀ > 30 µM | [7] | |

| Prostanoid DP2 Receptor Binding | IC₅₀ = 1.8 µM | [3][9] | |

| Cellular Properties | Permeability (LLC-PK1 cells) | Papp ≈ 6 x 10⁻⁶ cm/s | [1][3] |

| Transporter Substrate | OATP1B1 / OATP1B3 | [1][3] |

Conclusion

The in vitro characterization of MK-3903 demonstrates that it is a highly potent and selective direct activator of AMPK. The compound exhibits a clear mechanism of action, engaging its target in hepatocytes to produce a desired functional outcome: the inhibition of fatty acid synthesis. While it shows low permeability, it is a substrate for hepatic uptake transporters, which is consistent with its primary targeting of the liver.[1][3] This comprehensive dataset, built upon a foundation of biochemical and cellular assays, provides a strong rationale for its use as a valuable preclinical tool for metabolic research and validates its profile as a potential therapeutic agent.[1]

References

-

MK-3903 | CAS#1219737-12-8 | AMPK activator - MedKoo Biosciences.

-

MK-3903 | AMPK activator | CAS 1219737-12-8 - Selleck Chemicals.

-

MK-3903 | AMPK Activator - MedchemExpress.com.

-

MK-3903 | AMPK | TargetMol.

-

MK-3903 | ≥99%(HPLC) | Selleck | AMPK 阻害剤.

-

Hit-to-Lead Optimization and Discovery of 5-((5-([1,1′-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated - ACS Publications.

-

Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated - PubMed.

-

MK-3903 (CAS Number: 1219737-12-8) | Cayman Chemical.

-